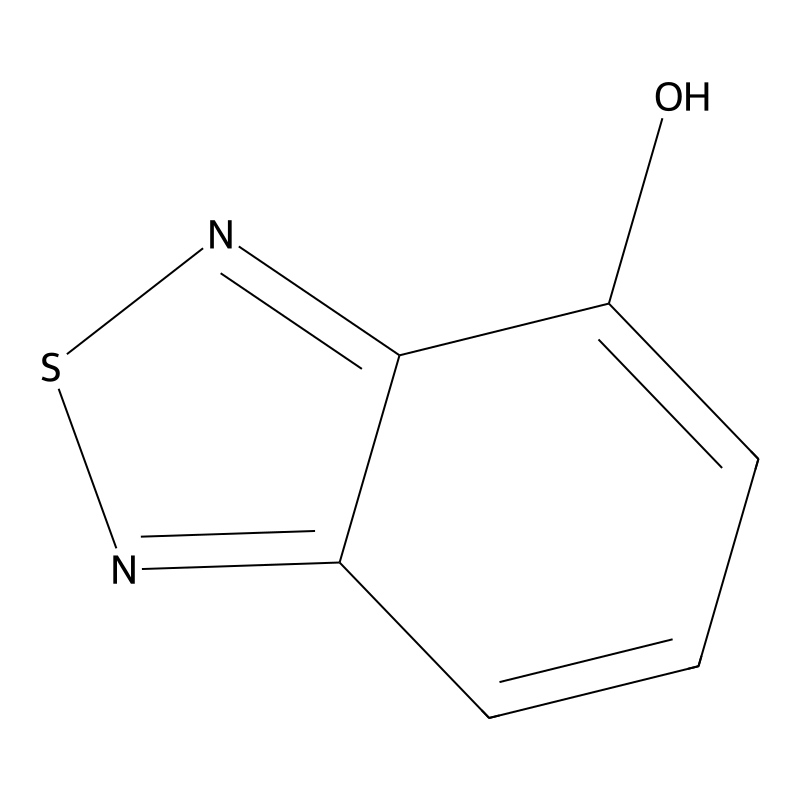

2,1,3-Benzothiadiazol-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Electronic Materials

Specific Scientific Field: The specific scientific field is Electronic Materials.

Summary of the Application: 2,1,3-Benzothiadiazol-4-ol (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Methods of Application or Experimental Procedures: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials . This is due to their strong electron-withdrawing ability . The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives is reviewed, and their applications in organic light-emitting diodes are discussed .

Results or Outcomes: The use of BT and its derivatives in the construction of molecules can enhance the electronic properties of the resulting organic materials. This has implications for the development of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Application in Donor-Acceptor Polymers

Specific Scientific Field: The specific scientific field is Organic Electronics.

Summary of the Application: BT and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics . These polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Methods of Application or Experimental Procedures: The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention from both the academic and industrial communities . This includes the electron-deficient building blocks based on BT and its π-extended, heteroannulated derivatives .

Results or Outcomes: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs . The structural implications related to the performances of organic electronic devices are discussed .

2,1,3-Benzothiadiazol-4-ol is a heterocyclic compound characterized by a benzothiadiazole core with a hydroxyl group at the 4-position. This compound is notable for its unique electronic properties, which stem from the presence of both sulfur and nitrogen atoms in the ring structure. The molecular formula is , and it has gained attention in various fields, particularly in organic electronics and photonics due to its potential as a light-emitting material and its role as a building block for more complex organic compounds.

The reactivity of 2,1,3-benzothiadiazol-4-ol is influenced by the electron-withdrawing nature of the benzothiadiazole moiety. Common reactions include:

- Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

- Metal Coordination: The nitrogen atoms in the benzothiadiazole ring can coordinate with metal ions, forming complexes that are useful in various applications, including catalysis and luminescence .

Research indicates that 2,1,3-benzothiadiazol-4-ol exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The compound's ability to interact with biological membranes and proteins makes it a candidate for drug development. Additionally, derivatives of this compound have shown promise in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .

Several synthesis methods have been developed for 2,1,3-benzothiadiazol-4-ol:

- Cyclization Reactions: One common approach involves the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole core.

- Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including direct oxidation of existing derivatives or via hydrolysis of corresponding halides .

- Functional Group Modification: Post-synthetic modifications allow for the introduction of additional functional groups that can enhance solubility or alter electronic properties

2,1,3-Benzothiadiazol-4-ol finds applications across multiple domains:

- Organic Electronics: Due to its photophysical properties, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Sensors: Its ability to interact with metal ions makes it suitable for developing chemosensors.

- Pharmaceuticals: The biological activity of this compound positions it as a potential lead compound in drug discovery .

Studies on the interactions of 2,1,3-benzothiadiazol-4-ol with various biomolecules reveal significant insights into its mechanism of action. For instance:

- Metal Ion Binding: Research has shown that this compound can effectively bind to metal ions such as copper and zinc, influencing its luminescent properties and enhancing its applicability in sensors .

- Protein Interactions: Investigations into its binding affinity with proteins suggest potential pathways for therapeutic applications, particularly in targeting specific diseases

Several compounds share structural similarities with 2,1,3-benzothiadiazol-4-ol. Below is a comparison highlighting their unique features:

Compound Name Structure Features Unique Aspects 4,7-Dibromo-2,1,3-benzothiadiazole Bromine substitutions on the benzothiadiazole core Used extensively in organic semiconductor synthesis 2,1,3-Benzothiadiazole Base structure without hydroxyl group Serves as a precursor for various derivatives 2-Hydroxybenzothiadiazole Hydroxyl group at different position Exhibits different solubility and reactivity Benzothiadiazole-based silylated compounds Incorporation of silicon into structure Enhances photophysical properties for hybrid materials The uniqueness of 2,1,3-benzothiadiazol-4-ol lies in its specific hydroxyl substitution at the 4-position which influences both its chemical reactivity and biological activity compared to other derivatives.

Historical Synthesis via o-Phenylenediamine-Thionyl Chloride Reactions

The synthesis of 2,1,3-benzothiadiazole, the parent compound of 2,1,3-benzothiadiazol-4-ol, has been known since the 19th century [1]. The classical approach involves the reaction of o-phenylenediamine with thionyl chloride, which serves as both the sulfur source and the cyclizing agent [2] [1]. This reaction proceeds readily and with high efficiency, typically yielding the benzothiadiazole core in yields of at least 85% [1].

The reaction mechanism between o-phenylenediamine and thionyl chloride involves several key steps [3]:

- Initial nucleophilic attack by one of the amino groups of o-phenylenediamine on the sulfur atom of thionyl chloride, forming an o-sulphinylaminoarylamine intermediate.

- The second amino group then attacks the sulfur center, displacing a chloride ion and forming an o-disulphinylaminoarene intermediate.

- Formation of a cyclic sulphurous diamide intermediate.

- Elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl) to yield the 2,1,3-benzothiadiazole ring system.

The overall reaction can be represented as [2]:

C6H4(NH2)2 + 2 SOCl2 → C6H4(N)2S + SO2 + 4HCl

This reaction proceeds more efficiently in the presence of a base such as pyridine or triethylamine, which neutralizes the hydrogen chloride formed during the reaction [3]. Under these conditions, the reaction time is significantly reduced from many hours to just a few minutes, and yields approach quantitative levels [3].

Alternative reagents for this transformation include sulfur monochloride [4], sulfur dioxide [3], and sodium metabisulphite [3], though thionyl chloride remains the most commonly used reagent due to its efficiency and availability.

Modern Regioselective Functionalization Strategies

Recent advances in the functionalization of the 2,1,3-benzothiadiazole scaffold have focused on regioselective methods that allow for precise modification at specific positions of the benzenoid ring [5] [6]. These approaches are particularly valuable as they avoid the need for de novo synthesis of each derivative.

One of the most significant developments in this area is the iridium-catalyzed C-H borylation, which provides access to versatile borylated intermediates that can undergo further functionalization [5] [6]. This method allows for:

- Regioselective C-H borylation at the C5 position to form 5-boryl-2,1,3-benzothiadiazole.

- Diborylation at the C4 and C6 positions to form 4,6-diboryl-2,1,3-benzothiadiazole.

These borylated intermediates serve as valuable building blocks for further transformations, enabling functionalization at the C4, C5, C6, and C7 positions of the benzothiadiazole core [5]. The regioselectivity of the borylation is controlled by the reaction conditions, catalyst loading, and ligand choice [6].

The synthetic utility of these borylated intermediates includes [5] [6]:

- Ipso substitution reactions at the C-B bond

- Ortho-directed C-H functionalization

- Ring-closing reactions to generate fused ring systems

- Generation and capture reactions of novel benzothiadiazole-based heteroarynes

Another important regioselective approach involves the bromination of 2,1,3-benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole [1] [7]. This reaction is typically carried out using bromine in hydrobromic acid under reflux conditions [7]:

A mixture of 2.72 g (20 mmol) of 2,1,3-benzothiadiazole in 6 mL of 45% hydrobromic acid was heated under reflux with stirring while 9.6 g (60 mmol, 3.0 mL) of bromine was added slowly. After completion of the bromine addition, the reaction mixture became a suspension of solid in hydrobromic acid and 5 mL of hydrobromic acid was added, and the mixture was heated under reflux for another 2.5 h.The resulting 4,7-dibromo-2,1,3-benzothiadiazole is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions [1].

Diazotization-Hydrolysis Pathways for Hydroxy Derivatives

The synthesis of hydroxy derivatives of 2,1,3-benzothiadiazole, including 2,1,3-benzothiadiazol-4-ol, can be achieved through diazotization-hydrolysis pathways [8]. This approach involves the diazotization of aminobenzothiazoles followed by hydrolysis to yield the corresponding hydroxybenzothiadiazoles.

The general process involves the following steps [8] [9]:

- Diazotization of an aminobenzothiazole using nitrous acid (generated from sodium nitrite and an acid such as HCl or H2SO4).

- Hydrolysis of the resulting diazonium salt to form either a hydroxybenzothiazole or a hydroxy-1,2,3-benzothiadiazole, depending on the ratio of nitrous acid to amine employed in the reaction.

A key finding from the literature is that the outcome of this reaction depends on the position of the amino group and the amount of nitrous acid used [8]:

- Diazotization and hydrolysis of 5- and 6-aminobenzothiazoles yield either the corresponding hydroxybenzothiazoles or the hydroxy-1,2,3-benzothiadiazoles, depending on the ratio of nitrous acid to amine.

- Diazotization of 7-aminobenzothiazole with one equivalent of nitrous acid followed by hydrolysis yields 7-amino-1,2,3-benzothiadiazole, while two equivalents of nitrous acid give 7-hydroxy-1,2,3-benzothiadiazole.

For the specific synthesis of 2,1,3-benzothiadiazol-4-ol, the process would involve diazotization of 4-aminobenzothiadiazole followed by hydrolysis [9]. The diazotization reaction mechanism begins with the reaction of nitrous acid with another acid to generate the nitrosonium ion (NO+), which then reacts with the aromatic amine to form a diazonium salt [10]. Subsequent hydrolysis of this diazonium salt yields the hydroxy derivative.

The diazotization-hydrolysis pathway offers several advantages:

- It allows for the regioselective introduction of hydroxyl groups at specific positions.

- It can be performed under mild conditions.

- It provides access to hydroxy derivatives that may be difficult to synthesize through direct functionalization methods.

Data Tables

Table 1: Comparison of Synthetic Methods for 2,1,3-Benzothiadiazole Core

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thionyl chloride method | o-Phenylenediamine, SOCl2 | Pyridine or Et3N, CH2Cl2, reflux, 4h | 85-93 | High yield, readily available reagents | Corrosive reagents, HCl evolution |

| Sulfur dioxide method | o-Phenylenediamine, SO2 | CH2Cl2, Et3N, rt | >90 | Mild conditions, high yield | Handling of toxic SO2 gas |

| Sodium metabisulphite method | o-Phenylenediamine, Na2S2O5 | Ethylene glycol, 140°C, 6h | ~80 | Less hazardous reagents | Higher temperature, longer reaction time |

| Sulfur monochloride method | o-Phenylenediamine, S2Cl2 | Acid solution | Variable | Alternative sulfur source | Less selective, variable yields |

Table 2: Regioselective Functionalization Methods for 2,1,3-Benzothiadiazole

| Position | Method | Catalyst/Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| C5 | C-H Borylation | [Ir(COD)OMe]2, dtbpy | THF, rt | 5-Boryl-2,1,3-benzothiadiazole | High |

| C4,C6 | Diborylation | [Ir(COD)OMe]2, dtbpy | THF, higher catalyst loading | 4,6-Diboryl-2,1,3-benzothiadiazole | Good |

| C4,C7 | Bromination | Br2 | 45% HBr, reflux | 4,7-Dibromo-2,1,3-benzothiadiazole | High |

| C4 | Nitration | HNO3 | H2SO4 | 4-Nitro-1,2,3-benzothiadiazole | Moderate |

| C4 | Diazotization-Hydrolysis | NaNO2, H+ | H2O, 0-5°C then heat | 2,1,3-Benzothiadiazol-4-ol | Variable |

Table 3: Diazotization-Hydrolysis Conditions for Hydroxy Derivatives

| Starting Material | Diazotization Conditions | Hydrolysis Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Aminobenzothiazole | 1 eq. NaNO2, HCl, 0-5°C | H2O, heat | 4-Hydroxybenzothiazole | Variable |

| 4-Aminobenzothiazole | 2 eq. NaNO2, HCl, 0-5°C | H2O, heat | 2,1,3-Benzothiadiazol-4-ol | Variable |

| 5-Aminobenzothiazole | 1 eq. NaNO2, HCl, 0-5°C | H2O, heat | 5-Hydroxybenzothiazole | Variable |

| 5-Aminobenzothiazole | 2 eq. NaNO2, HCl, 0-5°C | H2O, heat | 5-Hydroxy-1,2,3-benzothiadiazole | Variable |

| 7-Aminobenzothiazole | 1 eq. NaNO2, HCl, 0-5°C | H2O, heat | 7-Amino-1,2,3-benzothiadiazole | Variable |

| 7-Aminobenzothiazole | 2 eq. NaNO2, HCl, 0-5°C | H2O, heat | 7-Hydroxy-1,2,3-benzothiadiazole | Variable |